molecular formula C12H15N3O2 B6645013 N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide

N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide

Cat. No. B6645013
M. Wt: 233.27 g/mol
InChI Key: YHQUXAHSTQQPSZ-UHFFFAOYSA-N
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Description

N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide, also known as CMMDAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been shown to have anticonvulsant activity by reducing the frequency and severity of seizures. Additionally, it has been shown to have analgesic activity by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide. One area of interest is its potential as a treatment for anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for drug development. Finally, there is a need for more studies on the toxicity and safety of N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide, particularly in long-term use.
In conclusion, N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide involves the reaction between 4-cyano-2-methoxyaniline and N,N-dimethylglycine ethyl ester hydrochloride. The reaction is catalyzed by triethylamine and yields N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide as a white solid with a melting point of 140-142°C.

Scientific Research Applications

N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have promising anticancer, anticonvulsant, and analgesic properties, making it a potential candidate for drug development.

properties

IUPAC Name

N-(4-cyano-2-methoxyphenyl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15(2)8-12(16)14-10-5-4-9(7-13)6-11(10)17-3/h4-6H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUXAHSTQQPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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